molecular formula C23H29N3O3 B7168985 N-benzyl-2-[[2-(4-hydroxypiperidin-1-yl)-2-phenylacetyl]amino]propanamide

N-benzyl-2-[[2-(4-hydroxypiperidin-1-yl)-2-phenylacetyl]amino]propanamide

Cat. No.: B7168985
M. Wt: 395.5 g/mol
InChI Key: QRDUCGXSLCYBNQ-UHFFFAOYSA-N
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Description

N-benzyl-2-[[2-(4-hydroxypiperidin-1-yl)-2-phenylacetyl]amino]propanamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a benzyl group, a hydroxypiperidinyl moiety, and a phenylacetyl group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-benzyl-2-[[2-(4-hydroxypiperidin-1-yl)-2-phenylacetyl]amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-17(22(28)24-16-18-8-4-2-5-9-18)25-23(29)21(19-10-6-3-7-11-19)26-14-12-20(27)13-15-26/h2-11,17,20-21,27H,12-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDUCGXSLCYBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[[2-(4-hydroxypiperidin-1-yl)-2-phenylacetyl]amino]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Hydroxypiperidinyl Intermediate: This step involves the reaction of piperidine with a suitable hydroxylating agent to introduce the hydroxyl group at the desired position.

    Introduction of the Phenylacetyl Group: The hydroxypiperidinyl intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the phenylacetyl derivative.

    Formation of the Benzylamide: The final step involves the reaction of the phenylacetyl derivative with benzylamine under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation. Additionally, reaction conditions such as temperature, pressure, and solvent choice may be optimized to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[[2-(4-hydroxypiperidin-1-yl)-2-phenylacetyl]amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[[2-(4-hydroxypiperidin-1-yl)-2-phenylacetyl]amino]propanamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Research focuses on its effects on different biological pathways and its potential use in treating diseases.

    Biochemistry: It is used to study enzyme interactions and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[[2-(4-hydroxypiperidin-1-yl)-2-phenylacetyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-benzyl-2-[[2-(4-hydroxypiperidin-1-yl)-2-phenylacetyl]amino]propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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